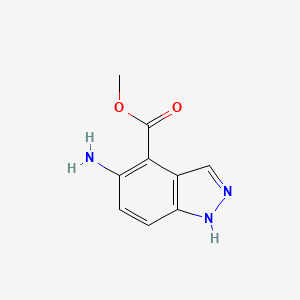

methyl 5-amino-1H-indazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-amino-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da .

Synthesis Analysis

The synthesis of indazoles, including “methyl 5-amino-1H-indazole-4-carboxylate”, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “methyl 5-amino-1H-indazole-4-carboxylate” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . It has a polar surface area of 81 Ų and a molar refractivity of 52.6±0.3 cm³ .

Physical And Chemical Properties Analysis

“Methyl 5-amino-1H-indazole-4-carboxylate” has a density of 1.4±0.1 g/cm³, a boiling point of 408.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±23.2 °C .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Indazole compounds, including methyl 5-amino-1H-indazole-4-carboxylate, are explored for their potential anticancer properties. They have been found to inhibit cell growth in various cancer cell lines, including colon and melanoma, due to their ability to interfere with cell signaling pathways .

Anti-HIV Research

Indazole derivatives have been studied for their anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives suggest potential efficacy against HIV-1 .

Anti-inflammatory and Antibacterial Research

The indazole moiety is known for its anti-inflammatory and antibacterial effects. Methyl 5-amino-1H-indazole-4-carboxylate could be used in the development of new drugs targeting these conditions .

Antihypertensive Research

Indazoles are also investigated for their antihypertensive effects. They may act on vascular smooth muscles or influence hormonal control mechanisms to lower blood pressure .

5. Fibroblast Growth Factor Receptors (FGFRs) Inhibition Novel indazole derivatives have been synthesized and evaluated for their inhibitory activities against FGFRs, which are implicated in various pathological conditions .

Anti-tubercular Activity

Some indazole-containing compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Eigenschaften

IUPAC Name |

methyl 5-amino-1H-indazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDKZQRERLGTPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650587 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-amino-1H-indazole-4-carboxylate | |

CAS RN |

78416-43-0 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)